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molecular formula C12H9ClN2O2 B3024571 N-(4-chlorophenyl)-4-nitroaniline CAS No. 20983-67-9

N-(4-chlorophenyl)-4-nitroaniline

Cat. No. B3024571
M. Wt: 248.66 g/mol
InChI Key: XIKRXMHWCDNQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04665235

Procedure details

The starting aniline was obtained from the corresponding nitro compound by reduction with hydrogen under the influence of Raney nickel as a catalyst; a mixture of equal parts by volume of ethanol and ethyl acetate was used as a solvent. 1-Nitro-4-[N-(4-chlorophenyl)-N-propylamino]benzene was prepared by an alkylation of 1-nitro-4-(4-chloroanilino)benzene with propyliodide in dimethylformamide as a solvent under the influence of KOH. 1-Nitro-4-(4-chloroanilino)benzene was formed by a coupling at high temperature of p-chlorobenzeneisocyanate and p-nitrophenol in nitrobenzene as a solvent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH3:2].[C:4](OCC)(=O)C.[N+:10]([C:13]1[CH:18]=[CH:17][C:16]([NH:19][C:20]2[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=2)=[CH:15][CH:14]=1)([O-:12])=[O:11].[OH-].[K+]>C(I)CC.CN(C)C=O.C1C([N+]([O-])=O)=CC=C(O)C=1.[N+](C1C=CC=CC=1)([O-])=O>[N+:10]([C:13]1[CH:14]=[CH:15][C:16]([N:19]([C:20]2[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=2)[CH2:4][CH2:1][CH3:2])=[CH:17][CH:18]=1)([O-:12])=[O:11].[N+:10]([C:13]1[CH:14]=[CH:15][C:16]([NH:19][C:20]2[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=2)=[CH:17][CH:18]=1)([O-:12])=[O:11] |f:3.4|

Inputs

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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N(CCC)C1=CC=C(C=C1)Cl
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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